molecular formula C24H24BrN3O3 B10904366 N'~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide

N'~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide

Cat. No.: B10904366
M. Wt: 482.4 g/mol
InChI Key: WALADQCSKJDDDG-UHFFFAOYSA-N
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Description

N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromobenzyl group, a methoxyanilino group, and a propanohydrazide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromobenzyl intermediate: This step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol, which is then converted to 4-bromobenzyl bromide.

    Coupling with phenol: The 4-bromobenzyl bromide is reacted with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde.

    Formation of the hydrazone: The 2-[(4-bromobenzyl)oxy]benzaldehyde is then reacted with 2-(4-methoxyanilino)propanohydrazide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl position, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-3-methyl-2-thiophenecarbohydrazide
  • N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-chloroanilino)propanohydrazide

Uniqueness

N’~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyanilino group, in particular, may enhance its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H24BrN3O3

Molecular Weight

482.4 g/mol

IUPAC Name

N-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(4-methoxyanilino)propanamide

InChI

InChI=1S/C24H24BrN3O3/c1-17(27-21-11-13-22(30-2)14-12-21)24(29)28-26-15-19-5-3-4-6-23(19)31-16-18-7-9-20(25)10-8-18/h3-15,17,27H,16H2,1-2H3,(H,28,29)

InChI Key

WALADQCSKJDDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1OCC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)OC

Origin of Product

United States

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